alpha-D-Glucosamine pentaacetate
alpha-D-Glucosamine pentaacetate
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.
Brand Name:
Vulcanchem
CAS No.:
7784-54-5
VCID:
VC20794228
InChI:
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
SMILES:
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C16H23NO10
Molecular Weight:
389.35 g/mol
alpha-D-Glucosamine pentaacetate
CAS No.: 7784-54-5
Cat. No.: VC20794228
Molecular Formula: C16H23NO10
Molecular Weight: 389.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine. |
|---|---|
| CAS No. | 7784-54-5 |
| Molecular Formula | C16H23NO10 |
| Molecular Weight | 389.35 g/mol |
| IUPAC Name | (5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
| Standard InChI Key | OVPIZHVSWNOZMN-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator